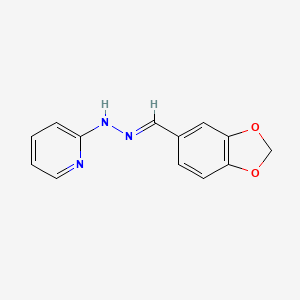

1,3-benzodioxole-5-carbaldehyde 2-pyridinylhydrazone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3-benzodioxole-5-carbaldehyde 2-pyridinylhydrazone (BDCPH) is a chemical compound that has been widely studied for its potential use in scientific research. BDCPH is a hydrazone derivative of 1,3-benzodioxole-5-carbaldehyde and 2-pyridinylhydrazine. It is a yellow crystalline solid that is soluble in organic solvents, such as dimethyl sulfoxide (DMSO) and methanol. BDCPH has been investigated for its potential use as a fluorescent probe for detecting metal ions and as a potential therapeutic agent for treating various diseases.

Mechanism of Action

The mechanism of action of 1,3-benzodioxole-5-carbaldehyde 2-pyridinylhydrazone is not fully understood, but it is thought to involve the chelation of metal ions by the pyridinylhydrazone moiety of the compound. This results in a conformational change that leads to the activation of downstream signaling pathways, which may be involved in the therapeutic effects of the compound.

Biochemical and Physiological Effects:

1,3-benzodioxole-5-carbaldehyde 2-pyridinylhydrazone has been shown to exhibit a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and cytotoxicity against cancer cells. The compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the pathogenesis of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1,3-benzodioxole-5-carbaldehyde 2-pyridinylhydrazone in lab experiments is its high selectivity and sensitivity for detecting metal ions. The compound also exhibits low toxicity and good stability under physiological conditions. However, one limitation of using 1,3-benzodioxole-5-carbaldehyde 2-pyridinylhydrazone is its relatively low water solubility, which may limit its use in aqueous environments.

Future Directions

There are several potential future directions for research on 1,3-benzodioxole-5-carbaldehyde 2-pyridinylhydrazone. One area of interest is the development of new fluorescent probes based on the structure of 1,3-benzodioxole-5-carbaldehyde 2-pyridinylhydrazone for detecting other metal ions and biomolecules. Another area of interest is the investigation of the therapeutic potential of 1,3-benzodioxole-5-carbaldehyde 2-pyridinylhydrazone for treating other diseases, such as Parkinson's disease and diabetes. Finally, further studies are needed to elucidate the mechanism of action of 1,3-benzodioxole-5-carbaldehyde 2-pyridinylhydrazone and to optimize its pharmacological properties for use in clinical applications.

Synthesis Methods

The synthesis of 1,3-benzodioxole-5-carbaldehyde 2-pyridinylhydrazone involves the reaction of 1,3-benzodioxole-5-carbaldehyde with 2-pyridinylhydrazine in the presence of a catalyst, such as acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization from a suitable solvent, such as ethanol.

Scientific Research Applications

1,3-benzodioxole-5-carbaldehyde 2-pyridinylhydrazone has been extensively studied for its potential use as a fluorescent probe for detecting metal ions, such as copper, zinc, and iron. The compound exhibits a strong fluorescence emission in the presence of these metal ions, which makes it a useful tool for detecting and quantifying their concentrations in biological samples. 1,3-benzodioxole-5-carbaldehyde 2-pyridinylhydrazone has also been investigated for its potential use as a therapeutic agent for treating various diseases, such as cancer and Alzheimer's disease.

properties

IUPAC Name |

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c1-2-6-14-13(3-1)16-15-8-10-4-5-11-12(7-10)18-9-17-11/h1-8H,9H2,(H,14,16)/b15-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGOKTUVPDMRZOW-OVCLIPMQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=NNC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=N/NC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2746-63-6 |

Source

|

| Record name | NSC98566 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98566 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5792116.png)

![2-(1-naphthyl)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B5792120.png)

![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5792122.png)

![N-(4,6-dimethyl-2-{[2-(4-methylbenzylidene)hydrazino]carbonyl}thieno[2,3-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B5792127.png)

![2-({[5-(3-methyl-4-nitrophenyl)-2-furyl]methylene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5792154.png)

![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]nicotinamide](/img/structure/B5792162.png)

![5-chloro-2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5792175.png)

![nicotinaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5792177.png)

![ethyl (7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B5792184.png)

![(3-amino-4-anilinothieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5792189.png)

![4-bromo-N'-[(3-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5792190.png)

![N-[(dipropylamino)methylene]benzenesulfonamide](/img/structure/B5792208.png)